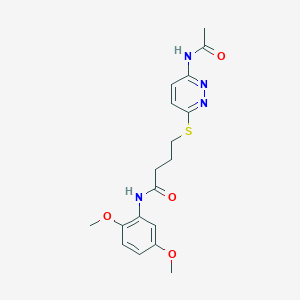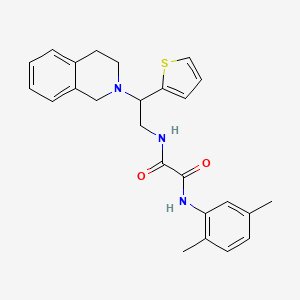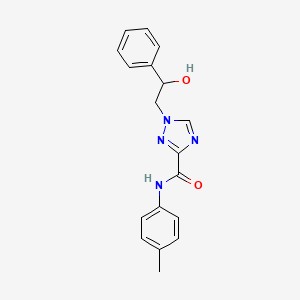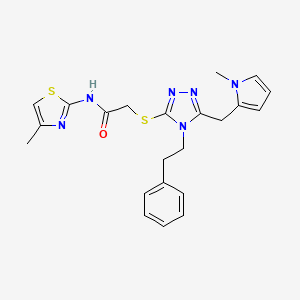
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibition
A novel series of butanamides, including those with structures similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, were found to be potent dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds showed potential in reducing blood glucose levels, suggesting their application in the treatment of type 2 diabetes (Nitta et al., 2012).
Antioxidant Properties
Research on compounds structurally related to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide revealed their notable antioxidant activities. These compounds were synthesized and assessed for their ability to protect against oxidative stress, a crucial factor in various diseases (Dovbnya et al., 2022).
Antitumor Activity
Several studies have investigated the antitumor activities of butanamide derivatives. These compounds have shown promising results against various cancer cell lines, including human cervical and lung cancer. Their mechanism involves inducing apoptosis and cell cycle arrest, highlighting their potential as anticancer agents (Wu et al., 2017).
Anticonvulsant Activity
Research on butanamide derivatives, including those structurally similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, has shown their potential as anticonvulsant agents. These compounds have demonstrated effectiveness in preclinical seizure models, suggesting their use in treating epilepsy (Kamiński et al., 2015).
Antimicrobial Properties
Butanamide derivatives have also been explored for their antimicrobial properties. They have shown effectiveness against various microbial species, indicating their potential use in developing new antibiotics (Shelke, 2020).
Neuroprotective Activities
Certain butanamide derivatives, akin to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, exhibit neuroprotective properties. These compounds have been shown to protect neurons against damage from free radicals and may be useful in treating neurodegenerative diseases (González-Muñoz et al., 2011).
Gastric Acid Antisecretory Activity
Some butanamides have been studied for their gastric acid antisecretory activity. These compounds showed potential in inhibiting gastric acid secretion, suggesting their application in treating gastric ulcers and related conditions (Ueda et al., 1991).
Eigenschaften
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12(23)19-16-8-9-18(22-21-16)27-10-4-5-17(24)20-14-11-13(25-2)6-7-15(14)26-3/h6-9,11H,4-5,10H2,1-3H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWPJVCNLGUNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one](/img/structure/B2438450.png)
![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)
![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide](/img/structure/B2438455.png)



![4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2438463.png)

![(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2438465.png)

